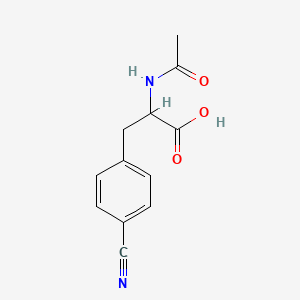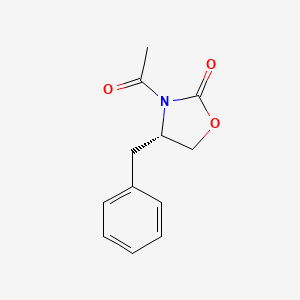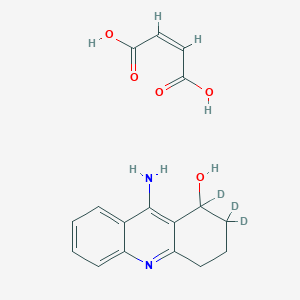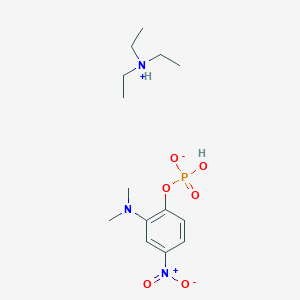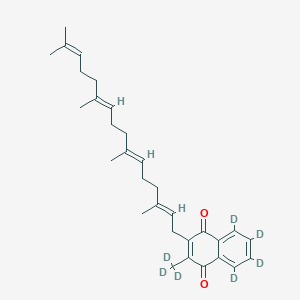
Axitinib-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Axitinib-d3 is a deuterium labeled Axitinib . Axitinib, sold under the brand name Inlyta, is a small molecule tyrosine kinase inhibitor developed by Pfizer . It has been shown to significantly inhibit growth of breast cancer in animal models and has shown partial responses in clinical trials with renal cell carcinoma (RCC) and several other tumor types .
Synthesis Analysis
Axitinib derivatives were designed by replacing the C=C moiety with the N=N group . The substituted benzene or pyrrole analogs were considered to replace the pyridine ring . Most of the nascent derivatives exhibited favorable VEGFR-2 kinase inhibitory activities .
Molecular Structure Analysis
Axitinib-d3 is a multi-targeted tyrosine kinase inhibitor with IC50s of 0.1, 0.2, 0.1-0.3, 1.6 nM for VEGFR1, VEGFR2, VEGFR3 and PDGFRβ, respectively . The structures of two new ternary solvates and five binary solvates of Axitinib have been reported .
Chemical Reactions Analysis
Axitinib is a well-known model in crystal engineering, exhibiting a high tendency to form various solvates . More than 70 kinds of solvates have been reported . It is a challenge to elucidate the effect of solvents on the crystallization of Axitinib and develop the polymorph or solvate landscape of Axitinib .
Physical And Chemical Properties Analysis
Axitinib-d3 has a molecular weight of 389.5 g/mol . It has a molecular formula of C22H18N4OS . The exact mass and monoisotopic mass of Axitinib-d3 is 389.13896262 g/mol .
科学的研究の応用
Treatment of Metastatic Renal Cell Carcinoma (mRCC)
Axitinib has been used in the treatment of metastatic renal cell carcinoma (mRCC). In a Phase 3 AXIS 1032 trial, axitinib significantly extended progression-free survival (PFS) when compared to sorafenib, in the study population . It provided significant benefit to patients with advanced RCC whose disease had progressed after 1st-line therapy .
Inhibition of Vascular Endothelial Growth Factor (VEGF) Receptors
Axitinib is an oral and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3 . VEGF receptors 1, 2, and 3 appear to have roles in tumor growth, vascular angiogenesis, and metastatic progression of cancer .
Anti-Angiogenic Drug
Axitinib is a selective tyrosine kinase inhibitor (TKI) of VEGFRs 1, 2, and 3 . This anti-angiogenic drug was found to have promising activity in various solid tumors .
Inhibition of PDGFR β and c-Kit
Axitinib inhibits PDGFR β and c-Kit at sub-nanomolar or nanomolar concentrations . These are important targets in the treatment of various cancers .
Synthesis and Biological Evaluation of Axitinib Derivatives
Axitinib derivatives have been synthesized and biologically evaluated . Some of these derivatives exhibited favorable VEGFR-2 kinase inhibitory activities, and behaved more potent anti-proliferative activities than axitinib .
Potential Role Across Several Tumor Types
Pfizer continues to investigate the potential role of axitinib across several tumor types . This includes a Phase 3 study of treatment-naive and previously treated patients with mRCC .
作用機序
Target of Action
Axitinib-d3 is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, Axitinib-d3 can effectively block angiogenesis .
Mode of Action
Axitinib-d3 selectively blocks the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3 . This inhibition prevents the activation of these receptors, thereby blocking the signal transduction pathways that lead to angiogenesis. As a result, the growth and metastasis of tumors are inhibited .
Biochemical Pathways
The primary biochemical pathway affected by Axitinib-d3 is the VEGF signaling pathway. By inhibiting VEGFR-1, VEGFR-2, and VEGFR-3, Axitinib-d3 disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . Experimental studies have suggested that the biochemical effects of Axitinib in hepatocellular carcinoma (HCC) might be regulated by its associated genes and affected signaling cascades, such as VEGFR2/PAK1, CYP1A2, CaMKII/ERK, Akt/mTor, and miR-509-3p/PDGFRA .
Pharmacokinetics
Axitinib-d3 exhibits dose-proportional pharmacokinetics within the clinical dose range . It has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of Axitinib-d3 is in agreement with what is expected based on the plasma half-life of the drug . Axitinib-d3 is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration . The mean absolute bioavailability of Axitinib-d3 is 58% . It is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . Axitinib-d3 is eliminated via hepatobiliary excretion with negligible urinary excretion .
Result of Action
The primary result of Axitinib-d3’s action is the inhibition of angiogenesis, which leads to the prevention of tumor growth and metastasis . By blocking the formation of new blood vessels, Axitinib-d3 starves the tumor of the nutrients it needs to grow and spread .
Action Environment
The action of Axitinib-d3 can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the metabolism of Axitinib-d3, thereby altering its plasma concentrations and potentially its efficacy . Furthermore, the efficacy and safety of Axitinib-d3 may also be influenced by the patient’s hepatic function, as Axitinib-d3 is primarily metabolized in the liver .
将来の方向性
特性
IUPAC Name |
2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAVMQDGBJQJZ-VOTVRPQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Axitinib-d3 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)
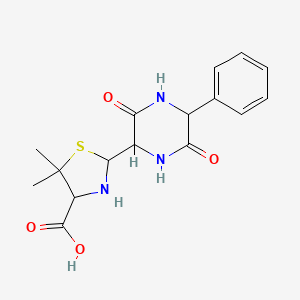

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)
